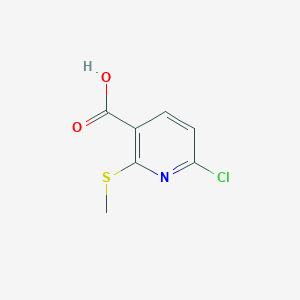6-Chloro-2-(methylsulfanyl)pyridine-3-carboxylic acid
CAS No.: 1343727-62-7
Cat. No.: VC2859281
Molecular Formula: C7H6ClNO2S
Molecular Weight: 203.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1343727-62-7 |
|---|---|
| Molecular Formula | C7H6ClNO2S |
| Molecular Weight | 203.65 g/mol |
| IUPAC Name | 6-chloro-2-methylsulfanylpyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H6ClNO2S/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3H,1H3,(H,10,11) |
| Standard InChI Key | AEKOIJWVAYFEBE-UHFFFAOYSA-N |
| SMILES | CSC1=C(C=CC(=N1)Cl)C(=O)O |
| Canonical SMILES | CSC1=C(C=CC(=N1)Cl)C(=O)O |
Introduction
Physical and Chemical Properties
Structural Properties
The structure of 6-Chloro-2-(methylsulfanyl)pyridine-3-carboxylic acid features a pyridine ring as the core scaffold with three distinct functional groups attached at specific positions. The carboxylic acid group (-COOH) at position 3 contributes to its acidic properties, while the methylsulfanyl group (-SCH₃) at position 2 and the chlorine atom at position 6 influence its reactivity, solubility, and binding characteristics.
Physical Constants
The compound exhibits several notable physical properties as outlined in the following table:
| Physical Property | Value | Reference |
|---|---|---|
| Flash Point | 170.0±27.9 °C | |
| Boiling Point | 357.4±42.0 °C at 760 mmHg | |
| Polarizability | 19.1±0.5 10⁻²⁴cm³ | |
| Density | 1.5±0.1 g/cm³ | |
| Vapor Pressure | 0.0±0.8 mmHg at 25°C |
The relatively high boiling point of 357.4±42.0 °C suggests strong intermolecular forces, likely due to hydrogen bonding capabilities of the carboxylic acid group. The compound's density of 1.5±0.1 g/cm³ indicates it is denser than water, a common characteristic for halogenated organic compounds .
Applications and Research Significance
Comparative Analysis with Related Compounds
The chemical behavior of 6-Chloro-2-(methylsulfanyl)pyridine-3-carboxylic acid can be compared with related compounds such as 6-chloro-3-fluoro-2-pyridinecarboxylic acid, which undergoes synthetic transformations from corresponding methyl pyridine precursors . This relationship suggests that our target compound may participate in similar reaction pathways, particularly oxidation reactions that convert methyl groups to carboxylic acids in pyridine systems.
While 6-chloro-3-fluoro-2-pyridinecarboxylic acid has documented applications in pharmaceutical development (as mentioned in Bioorganic and Medicinal Chemistry Letters, 2013) , the specific applications of 6-Chloro-2-(methylsulfanyl)pyridine-3-carboxylic acid remain to be fully explored in the literature.
Analytical Methods for Identification and Quantification
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with appropriate detection methods would be suitable for quantification and purity assessment of this compound. These techniques could be particularly useful in monitoring reaction progress during synthesis or assessing the purity of isolated material.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume